4-(4-methylphenoxy)benzenesulfonyl Chloride
Description
Properties
IUPAC Name |
4-(4-methylphenoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-10-2-4-11(5-3-10)17-12-6-8-13(9-7-12)18(14,15)16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXLITRVKMFIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Methylphenoxy)benzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonyl chloride derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenoxy)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild to moderate temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Coupling Reactions: Palladium catalysts and boronic acids are used in the Suzuki-Miyaura coupling, with the reaction conducted under inert atmosphere and elevated temperatures.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Resulting from hydrolysis.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
Applications Overview
Pharmaceutical Development
In a recent study, this compound was used to synthesize novel anti-inflammatory agents. The compound acted as a versatile intermediate that allowed researchers to modify existing drug structures to enhance efficacy and reduce side effects. This application demonstrates its importance in drug discovery processes.
Agrochemical Formulation
The compound has been integral in developing Tolfenpyrad, an effective insecticide. Research indicated that using this compound as an intermediate significantly improved the synthesis efficiency of this agrochemical, leading to higher yields and reduced production costs .
Polymer Applications
In polymer chemistry, this compound has been utilized to create specialty polymers with enhanced properties such as increased thermal stability and improved mechanical strength. Studies have shown that incorporating this compound into polymer formulations leads to materials that perform better under extreme conditions .
Mechanism of Action
The mechanism of action of 4-(4-methylphenoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and water. This reactivity underlies its use in the formation of sulfonamide and sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
Substituent Effects on Reactivity and Physical Properties
The reactivity and physical properties of benzenesulfonyl chlorides are highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of 4-(4-methylphenoxy)benzenesulfonyl chloride and related compounds:
Table 1: Comparative Analysis of Sulfonyl Chlorides
Key Observations :
Electronic Effects: Electron-donating groups (e.g., methyl in 4-methylphenoxy or p-toluenesulfonyl chloride) slightly deactivate the sulfonyl chloride, reducing electrophilicity compared to electron-withdrawing substituents (e.g., fluoro) . The 4-fluorophenoxy derivative () exhibits higher reactivity due to the electron-withdrawing fluorine, enhancing the electrophilicity of the sulfonyl group.
Biological Activity: Substituents significantly influence pharmaceutical efficacy. For example, 4-hydrazinyl derivatives of p-toluenesulfonyl chloride showed cytotoxicity against hepatoma cells (IC₅₀ = 25.5 µM) , while fluorinated analogs (e.g., 4-fluorophenoxy) are explored for targeted anticancer activity .
Biological Activity
4-(4-Methylphenoxy)benzenesulfonyl chloride, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that may confer distinct chemical reactivity and biological effects. The following sections will detail its biological activity, including mechanisms, case studies, and research findings.
This compound is characterized by its sulfonyl chloride group, which is known for its ability to act as an electrophilic reagent. This property allows it to participate in various chemical reactions, including the formation of sulfonamide bonds with amines, which are crucial in drug development.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit the enzyme dihydropteroate synthase (DHPS), critical for folate biosynthesis in bacteria. This inhibition can lead to bactericidal effects against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|
| 4b | DHPS | -9.5 |
| 5b | DHPS | -9.2 |
The binding energies indicate a strong affinity for the target enzyme, suggesting that modifications to the sulfonamide structure can enhance antimicrobial efficacy .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that sulfonamide derivatives can exhibit potent anticancer activity. For example, compounds derived from similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung adenocarcinoma). These studies typically employ the MTT assay to determine cell viability and IC50 values.
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 4h | MCF-7 | 6.40 |
| 4b | MCF-7 | 9.32 |
| Doxorubicin | MCF-7 | 9.18 |
The results indicate that several synthesized compounds not only demonstrate significant cytotoxicity but also possess better activity than the standard chemotherapeutic agent Doxorubicin .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes involved in metabolic pathways essential for cell survival and proliferation. The sulfonyl chloride moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target proteins, thereby disrupting their function.
Case Study 1: Antibacterial Screening
In a recent study assessing the antibacterial potential of various sulfonamide derivatives, including those related to this compound, researchers found that certain compounds exhibited remarkable antibacterial activity against resistant strains of bacteria. These findings underscore the potential for developing new antibiotics based on this chemical scaffold .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of sulfonamide derivatives found that modifications at the para position of the phenyl ring significantly enhanced cytotoxicity against breast cancer cells. The introduction of electron-withdrawing groups was particularly effective in increasing potency .
Q & A
Q. How can the synthesis of 4-(4-methylphenoxy)benzenesulfonyl chloride be optimized for higher yields?
- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as stoichiometry, temperature, and catalysts. For example, chlorination of the parent sulfonic acid using oxalyl chloride in dry dichloromethane (DCM) at 0°C with catalytic DMF improves yield . Post-reaction purification via silica gel chromatography (e.g., petroleum ether:DCM:diethyl amine = 8:1:1) effectively isolates the product. Monitoring reaction completion with TLC or HPLC ensures minimal byproduct formation .
Q. What analytical techniques are recommended for characterizing intermediates in its synthesis?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm structural integrity by identifying aromatic protons (δ 7.2–8.1 ppm) and sulfonyl chloride groups .
- HPLC-MS : Detects impurities (<2%) and verifies molecular ion peaks (m/z 266.74 for [M+H]) .
- Melting Point Analysis : Consistent mp (105–110°C) validates purity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
Q. Which solvents are optimal for its use in organic reactions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (DCM, THF) and ethers. Avoid protic solvents (water, alcohols) to prevent hydrolysis. Solubility
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| DCM | >50 | |
| Ether | ~30 | |
| Methanol | <5 (reactive) |
Advanced Research Questions
Q. How does the reactivity of this compound compare to other sulfonyl chlorides in nucleophilic substitutions?
- Methodological Answer : The electron-donating 4-methylphenoxy group reduces electrophilicity at the sulfur center compared to unsubstituted benzenesulfonyl chlorides, slowing nucleophilic attack. Kinetic studies using pyridine as a nucleophile show a 20% lower reaction rate than 4-nitrobenzenesulfonyl chloride . Adjust reaction times or use stronger nucleophiles (e.g., amines in excess) to compensate.
Q. What are the common byproducts formed during its reactions, and how can they be analyzed?
- Methodological Answer :
- Byproducts : Hydrolysis products (e.g., sulfonic acid derivatives) and dimerization adducts may form under humid conditions .
- Analysis : GC-MS identifies volatile byproducts (e.g., SO, HCl), while LC-QTOF detects non-volatile dimers via high-resolution mass shifts .
Q. What computational methods predict its interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of serine proteases (e.g., trypsin) to model sulfonamide binding. The sulfonyl group shows strong affinity for catalytic triads (binding energy ≤ −8.5 kcal/mol) .
- MD Simulations : GROMACS simulations (AMBER force field) reveal stability of enzyme-inhibitor complexes over 100 ns trajectories .
Q. How can impurity profiles be controlled during large-scale synthesis?
- Methodological Answer :
Q. What is its role in developing enzyme inhibitors or receptor modulators?
- Methodological Answer : The compound serves as a key intermediate for sulfonamide-based inhibitors. For example:
Q. What are the best practices for long-term storage to maintain stability?
- Methodological Answer :
- Packaging : Use amber glass vials under argon to prevent photodegradation and moisture ingress .
- Stability Data :
| Condition | Degradation Over 12 Months | Reference |
|---|---|---|
| 2–8°C (dry) | <5% | |
| 25°C (humid) | 15–20% (hydrolysis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
